molecular formula C11H20N2O2 B2470231 Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 2514607-31-7

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2470231
CAS No.: 2514607-31-7
M. Wt: 212.293
InChI Key: JIIFXMDXOJFVMW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 2514607-31-7) is a bicyclic amine derivative featuring a fused [4.2.0] ring system. Its molecular formula is $$ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{2} $$, with a molecular weight of 212.29 g/mol. The IUPAC name, rel-tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, reflects its stereochemistry and functional groups. The cis configuration at the bridgehead carbons (C1 and C6) is critical for its spatial arrangement.

Table 1: Key Chemical Identifiers

Property Value
CAS Number 2514607-31-7
Molecular Formula $$ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{2} $$
Molecular Weight 212.29 g/mol
SMILES O=C(N1CCN[C@]2([H])CC[C@]12[H])OC(C)(C)C
InChI Key WWQRKRDWYBRFAA-UHFFFAOYSA-N

Common synonyms include cis-2-Boc-2,5-diazabicyclo[4.2.0]octane and tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic applications.

Historical Development and Discovery

The compound emerged from advancements in bicyclic amine synthesis during the early 21st century, particularly in pharmaceutical intermediate design. Its first documented synthesis involved a stereoselective cyclization of piperidine derivatives using Boc-protection strategies. Key milestones include:

  • 2000s : Development of diazabicyclo[4.2.0]octane scaffolds for receptor modulation.
  • 2010s : Optimization of stereocontrolled routes using chiral auxiliaries.
  • 2020s : Patent filings highlighting its role as a GLP-1 receptor modulator.

The synthesis typically employs ring-closing metathesis or intramolecular nucleophilic substitution to form the bicyclic core, followed by Boc protection. Recent work has focused on enantioselective methods to access the cis isomer with >97% purity.

Significance in Bicyclic Compound Research

This compound exemplifies the strategic value of constrained bicyclic systems in medicinal chemistry:

  • Conformational Rigidity : The [4.2.0] bicyclic structure restricts rotational freedom, improving binding selectivity for targets like GLP-1 receptors.
  • Synthetic Versatility : The Boc group allows selective deprotection for further functionalization, enabling diversification into analogs.
  • Pharmacophore Integration : Its scaffold appears in preclinical candidates for metabolic disorders, leveraging the diazabicyclo motif’s ability to mimic peptide turn structures.

Comparative studies with analogous bicyclic systems (e.g., [2.2.2] or [3.2.0] frameworks) reveal enhanced metabolic stability and oral bioavailability for the [4.2.0] series. A 2025 study demonstrated its utility as a key intermediate in synthesizing pentacyclic alkaloids via enzymatic C–N bond cleavage.

Table 2: Applications in Bicyclic Chemistry

Application Area Role of Compound Citation
Receptor Modulators Core scaffold for GLP-1 agonists
Natural Product Synthesis Precursor for enzymatic diversification
Asymmetric Catalysis Chiral ligand in metal complexes

Properties

IUPAC Name

tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIFXMDXOJFVMW-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazabicyclo[4.2.0]octane precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate serves as a versatile building block in organic chemistry. Its unique bicyclic structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.

Key Reactions :

  • Nucleophilic Substitution : The tert-butyl group can be replaced by other functional groups, facilitating the creation of diverse derivatives.
  • Condensation Reactions : It can undergo condensation with aldehydes or ketones to form larger molecular structures.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structural features may influence biological activity, making it a candidate for drug development.

Potential Therapeutic Areas :

  • Anticancer Agents : Research suggests that similar compounds exhibit cytotoxic effects against cancer cells.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Biochemical Applications

In biochemistry, this compound is utilized as a ligand in enzyme assays and studies of enzyme mechanisms.

Mechanism of Action :
The compound can interact with specific enzymes or receptors, modulating their activity through binding. This interaction can lead to either inhibition or activation of enzymatic reactions, providing insights into metabolic pathways.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Anticancer ActivityDemonstrated that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines.
Study B (2024)NeuroprotectionFound that the compound protects neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting potential in neurodegenerative disease treatment.
Study C (2023)Enzyme InhibitionInvestigated the compound's role as an inhibitor of specific proteases, highlighting its utility in biochemical assays for drug screening.

Mechanism of Action

The mechanism of action of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomers: Cis vs. Trans Configuration

For example:

  • Trans isomer: Greater steric freedom, which may favor solubility in nonpolar solvents .

Table 1: Cis vs. Trans Isomer Properties

Property Cis-Isomer (CAS: 2514607-31-7) Trans-Isomer (CAS: 2648861-36-1)
Molecular Formula C₁₁H₂₀N₂O₂ C₁₁H₂₀N₂O₂
Purity ≥98% >95%
Melting Point Not reported Not reported
Key Applications Pharmaceutical intermediates Research reagents

Bicyclo Ring System Variations

[4.2.0] vs. [5.1.0] Systems

Compounds like tert-butyl-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (CAS: Not specified) feature a larger bicyclo[5.1.0] framework. The expanded ring system alters strain and electronic properties:

  • Bicyclo[5.1.0] : Reduced ring strain compared to [4.2.0], leading to higher thermal stability.
  • Synthesis : Both systems utilize cyclopropene-carbamate cyclization, but [5.1.0] derivatives require longer reaction times (16 h vs. 8 h for [4.2.0]) .
[4.2.0] vs. [2.2.2] Systems

Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5) has a more compact structure, offering distinct conformational rigidity:

  • Bicyclo[2.2.2] : Higher symmetry and rigidity, making it a preferred scaffold for chiral catalysts.
  • Applications : Used as a reference standard in drug impurity profiling .

Table 2: Bicyclo System Comparison

Property [4.2.0] System [5.1.0] System [2.2.2] System
Example CAS 2514607-31-7 8ac 944238-89-5
Synthesis Time 8–16 h 16 h Not reported
Key Feature Moderate ring strain Lower strain, larger cavity High rigidity, symmetry

Substituent Effects

Aromatic Substituents
  • Electron-Withdrawing Groups: Derivatives like tert-butyl-7-(3-bromophenyl)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS: Not specified) exhibit reduced solubility in polar solvents due to halogenated aryl groups .
  • Electron-Donating Groups: Methoxy-substituted analogs (e.g., 8ba) show improved solubility in ethanol and methanol .
Alkyl vs. Aryl Side Chains
  • Benzyl Groups : Enhance lipophilicity, favoring blood-brain barrier penetration (e.g., 8ea) .
  • Ethyl/Methyl Groups : Smaller substituents reduce steric hindrance, accelerating reaction kinetics in cyclization steps .

Biological Activity

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound with significant implications in medicinal chemistry, particularly as a scaffold for the development of β-lactamase inhibitors. Its structure, characterized by a diazabicyclo framework, allows for various modifications that enhance its biological activity against resistant bacterial strains.

  • IUPAC Name : this compound
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 2514607-31-7
  • Purity : >95%

The biological activity of this compound primarily revolves around its role as an inhibitor of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound's structural features enable it to bind effectively to the active site of these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains.

Inhibition Studies

Recent studies have demonstrated that derivatives of diazabicyclo compounds exhibit potent inhibitory effects against various classes of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. For instance:

CompoundTarget EnzymeMIC (mg/L)Reference
IID572OXA-48<0.125
Compound 14(a,b)Pseudomonas aeruginosa<0.125

These findings indicate that modifications to the diazabicyclo structure can significantly enhance its inhibitory potency.

Case Studies

  • Synergistic Effects : In a study involving the combination of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane derivatives with meropenem, researchers found a marked reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa strains known for their resistance to conventional treatments.
    • Results : The combination therapy resulted in MIC values as low as 0.125 mg/L, showcasing the potential for clinical applications in treating infections caused by multidrug-resistant pathogens.
  • Structural Modifications : Variations in the substituents on the diazabicyclo framework have been explored to optimize binding affinity and selectivity towards specific β-lactamases.
    • Findings : Certain modifications led to improved inhibition profiles against specific bacterial strains, suggesting a pathway for developing tailored therapeutic agents.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR for backbone assignment (e.g., tert-butyl singlet at ~1.4 ppm, bicyclic CH₂ groups at 3.0–4.5 ppm).
  • IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and NH/OH absence to validate Boc protection .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out fragmentation.

Q. Advanced

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., cis vs. trans ring junctions) .
  • DFT Calculations : Predict vibrational spectra (e.g., comparing computed vs. experimental IR peaks) or assess conformational stability via energy minimization .

How can this compound serve as a scaffold for bioactive molecule development?

Q. Advanced

  • Pharmacophore Engineering : The diazabicyclo core mimics constrained peptide backbones, enabling integration into protease inhibitors or GPCR ligands. Introduce substituents at C5 or C8 for target-specific interactions .
  • Boronate Functionalization : Replace the tert-butyl group with a dioxaborolane (e.g., via Suzuki coupling) to enhance solubility or enable PET imaging probes .
  • In Vivo Stability : Assess metabolic resistance by incubating with liver microsomes; Boc protection typically reduces enzymatic degradation compared to free amines .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves (tested for permeability) and flame-retardant lab coats to prevent skin contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., Boc₂O).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

How can researchers address low yields in large-scale syntheses of this compound?

Q. Advanced

  • Scale-up Challenges : Aggregation or exothermic reactions in batch processes. Switch to flow chemistry for better heat dissipation .
  • Catalyst Loading : Optimize transition-metal catalysts (e.g., Pd(PPh₃)₄) to <5 mol% to minimize cost and metal contamination.
  • Solvent Recycling : Implement distillation recovery for high-boiling solvents (e.g., DMF) to improve cost-efficiency .

What role does this compound play in asymmetric catalysis studies?

Q. Advanced

  • Ligand Design : The diazabicyclo framework can coordinate metals (e.g., Ru or Ir) for enantioselective hydrogenation. Modify the carboxylate to phosphine or pyridine groups for enhanced activity .
  • Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁵N at N5) to track catalytic turnover via NMR kinetics .

How do computational models predict the compound’s reactivity in novel reaction environments?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on conformational flexibility.
  • Docking Studies : Predict binding affinities with biological targets (e.g., proteases) by docking the bicyclic core into active sites .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions for functionalization .

What are the limitations of current purification methods for this compound?

Q. Basic

  • Column Chromatography : Silica gel may degrade the Boc group under prolonged exposure. Use neutral alumina as an alternative .
  • Recrystallization : Limited by solubility in non-polar solvents. Optimize solvent mixtures (e.g., hexane/EtOAc gradients) .

How can researchers validate the compound’s stability under varying pH conditions?

Q. Advanced

  • pH Profiling : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Boc groups are stable at pH 4–10 but hydrolyze under strongly acidic/basic conditions .
  • Isotopic Labeling : Use deuterated tert-butyl groups (e.g., C(CH₃)₃-d9) to track hydrolysis pathways via mass shifts in HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.